2-(Tert-butylsulfonyl)benzoic acid
Description
2-(Tert-butylsulfonyl)benzoic acid is a benzoic acid derivative featuring a tert-butylsulfonyl substituent at the ortho position. This bulky, electron-withdrawing group significantly influences its physicochemical properties, including solubility, acidity, and reactivity. The tert-butylsulfonyl moiety enhances steric hindrance and may modulate interactions with biological targets, such as receptors or enzymes.
Properties
IUPAC Name |
2-tert-butylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-11(2,3)16(14,15)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVRWIFNWLXYIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90349475 | |
| Record name | 2-tert-Butylsulfonyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5293-55-0 | |
| Record name | 2-tert-Butylsulfonyl-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90349475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tert-butylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with tert-butyl sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
2-(Tert-butylsulfonyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfonyl-containing compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonyl group.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Tert-butylsulfonyl)benzoic acid involves its interaction with molecular targets through its sulfonyl group. This group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The benzoic acid moiety can also participate in aromatic stacking interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Key Data Table: Comparative Analysis
Research Findings and Implications
- Receptor Binding : The tert-butylsulfonyl group’s steric bulk may reduce binding affinity to receptors like T1R3 compared to smaller substituents (e.g., methoxybenzoyl). However, its strong electron-withdrawing nature could enhance interactions with polar residues in enzymatic active sites.
- Metabolic Stability : Sulfonyl groups generally improve metabolic stability compared to esters or sulfooxy groups, which are prone to hydrolysis or enzymatic cleavage .
- Synthetic Utility : The tert-butylsulfonyl group’s stability makes it a candidate for protecting-group strategies in organic synthesis, contrasting with labile groups like sulfooxy.
Biological Activity
Overview
2-(Tert-butylsulfonyl)benzoic acid is an organic compound characterized by its benzoic acid structure substituted with a tert-butylsulfonyl group. This compound, with the molecular formula C11H14O4S, has garnered attention due to its potential biological activities, particularly in enzyme inhibition and interactions with various molecular targets.
The presence of the tert-butylsulfonyl group enhances the compound's reactivity, allowing it to participate in various chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. The sulfonyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, leading to modulation of their activity. Additionally, the benzoic acid moiety allows for aromatic stacking interactions, which further influence its biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, including 15-prostaglandin dehydrogenase (15-PGDH), which plays a role in the degradation of prostaglandins. Inhibition of this enzyme can lead to increased levels of prostaglandins in vivo, potentially enhancing tissue regeneration and reducing inflammation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in pharmaceutical applications.
Research Findings and Case Studies
Several studies have explored the biological implications of this compound:
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Benzoic acid derivative | Enzyme inhibition, antimicrobial potential |
| Benzoic acid | Simple carboxylic acid | Limited reactivity |
| 2-(Methylsulfonyl)benzoic acid | Similar structure | Varies in steric/electronic properties |
| 4-(Tert-butylsulfonyl)benzoic acid | Different substitution | Altered reactivity and interactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
